molecular formula C11H19NO2 B12975997 (1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12975997
M. Wt: 197.27 g/mol
InChI Key: JZJKRUCQCUXZTD-ONOSFVFSSA-N
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Description

(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane framework. The presence of the amino and carboxylic acid functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.

    Functional Group Introduction: The amino and carboxylic acid groups are introduced through a series of reactions, including amination and carboxylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Processes:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products:

    Oxo Derivatives: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, altering their activity.

    Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.

Comparison with Similar Compounds

    (1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid Methyl Ester: A methyl ester derivative with similar structural features.

    This compound Ethyl Ester: An ethyl ester derivative with comparable properties.

Uniqueness: The unique bicyclo[2.2.1]heptane framework and the presence of both amino and carboxylic acid groups make this compound distinct from other similar compounds. Its specific stereochemistry also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10-,11+/m1/s1

InChI Key

JZJKRUCQCUXZTD-ONOSFVFSSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C(=O)O)N

Canonical SMILES

CC1(C2CCC1(C(C2)(C(=O)O)N)C)C

Origin of Product

United States

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